molecular formula C8H17ClN2O2 B11720498 N,N,2-trimethylmorpholine-3-carboxamide hydrochloride

N,N,2-trimethylmorpholine-3-carboxamide hydrochloride

Cat. No.: B11720498
M. Wt: 208.68 g/mol
InChI Key: KNBVHCAZMSNGBI-UHFFFAOYSA-N
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Description

N,N,2-trimethylmorpholine-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C8H16N2O2·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylmorpholine-3-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar catalytic methods. The use of efficient coupling reagents and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N,2-trimethylmorpholine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amides.

Scientific Research Applications

N,N,2-trimethylmorpholine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially for its potential therapeutic effects.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,2-trimethylmorpholine-3-carboxamide hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dimethylmorpholine-3-carboxamide
  • N,N-diethylmorpholine-3-carboxamide
  • N,N-dipropylmorpholine-3-carboxamide

Comparison: N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure may also confer specific biological activities that are not observed in other derivatives.

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

N,N,2-trimethylmorpholine-3-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-6-7(8(11)10(2)3)9-4-5-12-6;/h6-7,9H,4-5H2,1-3H3;1H

InChI Key

KNBVHCAZMSNGBI-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C(=O)N(C)C.Cl

Origin of Product

United States

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